Sodium bis(fluorosulfonyl)imide

Overview

Description

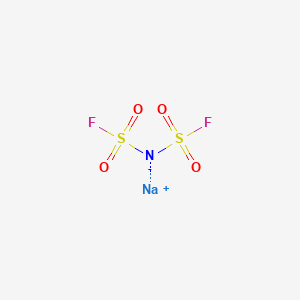

Sodium bis(fluorosulfonyl)imide is a chemical compound with the CAS Number: 100669-96-3 and a molecular weight of 203.12 . It is also known by the synonym NaFSI .

Synthesis Analysis

A protic ionic liquid containing the FSI anion has been synthesized for the first time and used as an electrolyte in an electrochemical storage device . This PIL-based electrolyte outperforms commonly used aprotic ionic liquids, maintaining the advantages and safety of ionic liquid-based electrolytes .Molecular Structure Analysis

The molecular formula of this compound is F2NNaO4S2 .Chemical Reactions Analysis

This compound has been used as an electrolyte in an electrochemical storage device . It has been shown to improve the performance of lithium-ion batteries .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It is soluble in water and has a melting point of 112 °C .Scientific Research Applications

High-Voltage Aqueous Electrolyte for Sodium-Ion Batteries

NaFSI-based aqueous electrolytes show a wide electrochemical stability window up to 2.6 V, making them suitable for high-voltage rechargeable aqueous sodium-ion batteries (Kühnel, Reber, & Battaglia, 2017).

Sodium-Ion Battery Electrolytes

NaFSI in trimethyl iso-butyl phosphonium bis(fluorosulfonyl)imide ionic liquid is an efficient electrolyte for sodium-ion batteries. It shows high conductivity, low ion association, and a wide operational temperature range, enhancing battery performance (Hilder et al., 2017).

Stable Cycling of NaFePO4 Cathodes

Highly concentrated solutions of NaFSI with bis(fluorosulfonyl)imide-based ionic liquids demonstrate excellent cycling performance in NaFePO4 cathodes, matching or outperforming conventional organic solvent-based electrolytes (Hilder et al., 2018).

Molecular Dynamics of Electrolytes

Molecular dynamics simulations for electrolytes based on NaFSI reveal insights into structural properties, ion interactions, and conductivity, crucial for designing better battery electrolytes (Wróbel, Kubisiak, & Eilmes, 2021).

Ionic Liquid-Based Electrolytes for Sodium-Ion Batteries

NaFSI-based ionic liquids are promising electrolytes for sodium-ion batteries due to their low volatility and eco-friendly nature. They show excellent electrochemical stability and enhance the performance of manganese-based layered oxide cathodes (Chagas, Jeong, Hasa, & Passerini, 2019).

Ultraconcentrated Electrolytes for Sodium Metal Batteries

Ultraconcentrated NaFSI electrolytes significantly improve the performance of sodium metal batteries, with high Coulombic efficiency and compatibility with high-voltage cathodes (Lee et al., 2017).

Mechanism of Action

Target of Action

Sodium bis(fluorosulfonyl)imide primarily targets electrochemical storage devices, such as lithium-ion batteries . It serves as an electrolyte in these devices, facilitating the movement of ions between the anode and cathode during the charge and discharge cycles .

Mode of Action

this compound interacts with its targets by providing a medium for ion transport. It enhances the performance of lithium-ion batteries by improving the lithium-ion transport, especially when high current densities are applied . This compound outperforms commonly used aprotic ionic liquids, maintaining the advantages and safety of ionic liquid-based electrolytes .

Biochemical Pathways

It facilitates the flow of ions between the anode and cathode, which is essential for the charge and discharge processes in lithium-ion batteries .

Pharmacokinetics

Its properties such as solubility, stability, and conductivity are critical for its function as an electrolyte in batteries .

Result of Action

The use of this compound as an electrolyte results in improved performance of lithium-ion batteries. It enhances the safety of these batteries by reducing flammability and volatility, which are common issues with traditional organic carbonate-based electrolytes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity. It should be stored under an inert atmosphere at room temperature . It is also hygroscopic, meaning it can absorb moisture from the environment, which could potentially affect its performance .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium bis(fluorosulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with sodium metal anodes, enabling their use in room-temperature sodium metal batteries . The nature of these interactions involves the formation of stable complexes that facilitate the efficient transfer of sodium ions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the electrochemical activity of cells, leading to improved performance in applications such as sodium metal batteries .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as a “magic anion” for electrochemistry due to its ability to form stable complexes with sodium ions . This stability is crucial for the efficient functioning of sodium metal batteries, as it prevents the degradation of the electrolyte and ensures consistent performance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits high stability, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its efficacy in enhancing cellular function, making it a reliable component in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be non-toxic and effective in enhancing cellular function. At higher doses, it may exhibit toxic effects, including potential damage to cellular structures . It is crucial to determine the optimal dosage to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound influences metabolic flux and metabolite levels, contributing to its role in enhancing cellular function . Understanding these pathways is essential for optimizing its use in biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation, which are critical for its function . The compound’s distribution patterns are essential for its efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its optimal performance . Understanding these localization mechanisms is vital for harnessing its full potential in biochemical applications.

properties

IUPAC Name |

sodium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.Na/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCATSJUUVERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2NNaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100669-96-3 | |

| Record name | Sodium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NaFSI improve the performance of sodium-ion batteries?

A1: NaFSI offers several advantages as an electrolyte component in SIBs:

- High ionic conductivity: NaFSI-based electrolytes exhibit high ionic conductivity, even at low temperatures, facilitating efficient ion transport and enhancing battery performance. [, , , ]

- Stable Solid Electrolyte Interphase (SEI) Formation: NaFSI contributes to the formation of a stable and ion-conductive SEI layer on both anode and cathode surfaces. This protective layer prevents further unwanted reactions between the electrode and electrolyte, improving battery lifespan. [, , , ]

- Wide Electrochemical Window: NaFSI-based electrolytes demonstrate a wide electrochemical stability window, allowing for the use of high-voltage cathodes and increasing overall battery energy density. [, , ]

- Suppression of Dendrite Formation: NaFSI, particularly in high-concentration electrolytes, helps suppress dendrite formation on sodium metal anodes, enhancing safety and cycle life. [, , ]

Q2: How does NaFSI interact with the anode and cathode materials in SIBs?

A2: NaFSI decomposes during the initial battery cycles, forming a protective SEI layer on both the anode and cathode surfaces. This layer comprises inorganic components like NaF and organic species derived from electrolyte solvents. The specific composition and properties of the SEI layer depend on the electrolyte formulation and operating conditions. [, , , ]

Q3: What is the role of NaFSI concentration in the electrolyte?

A3: Electrolyte concentration significantly impacts NaFSI's behavior and battery performance:

- Dilute Electrolytes: In dilute electrolytes, NaFSI primarily exists as solvent-separated ion pairs, leading to good ionic conductivity but potentially weaker SEI formation. []

- Localized High-Concentration Electrolytes (LHCE): LHCEs utilize diluents to reduce overall salt concentration while maintaining the benefits of concentrated systems. This approach balances conductivity, viscosity, and cost. [, ]

Q4: What is the molecular formula, weight, and spectroscopic data for NaFSI?

A4:* Molecular Formula: NaFSI * IUPAC Name: Sodium imidodi(sulfonyl fluoride)* Molecular Weight: 210.04 g/mol* Spectroscopic Data: Characterized using techniques like FT-Raman and NMR (¹³C, ¹⁷O, ²³Na) to study solvation structures and interactions with solvents. []

Q5: What are the compatibility challenges of NaFSI with different battery components?

A5: NaFSI can be corrosive towards aluminum, a common current collector material, particularly at high voltages. Strategies to address this include protective coatings, alternative current collectors, and electrolyte additives that passivate aluminum surfaces. [, ]

Q6: How is computational chemistry used to study NaFSI-based electrolytes?

A6:

- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the solvation structure of NaFSI in various solvents, ion transport mechanisms, and interactions with electrode surfaces. [, ]

- Ab Initio Calculations: These calculations contribute to a deeper understanding of electronic structure, bonding, and decomposition pathways of NaFSI, aiding in electrolyte design and optimization. []

Q7: What are the future research directions for NaFSI in sodium-ion batteries?

A7: Future research focuses on:

- Optimizing Electrolyte Formulations: Exploring novel solvent blends, additives, and salt concentrations to further enhance conductivity, stability, and safety. [, ]

- Understanding SEI Formation Mechanisms: In-depth characterization of the SEI layer using advanced techniques to tailor its properties for improved performance. [, ]

- Developing Sustainable Practices: Investigating alternative synthesis routes for NaFSI and exploring recycling strategies to minimize environmental impact. [, ]

- Expanding Applications: Evaluating NaFSI-based electrolytes in next-generation battery technologies beyond conventional SIBs. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)

![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)

![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)